molecular formula C20H20N4S B2467776 methyl 2-(benzotriazol-1-yl)-2-ethenyl-N-phenylpent-4-enimidothioate CAS No. 343851-82-1

methyl 2-(benzotriazol-1-yl)-2-ethenyl-N-phenylpent-4-enimidothioate

Cat. No. B2467776
CAS RN: 343851-82-1
M. Wt: 348.47
InChI Key: KHMJUQLHVRJYFA-VZCXRCSSSA-N
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Description

The compound appears to contain a benzotriazole moiety, which is a heterocyclic compound with the formula C6H4N3. This bicyclic compound consists of two fused rings: a six-membered benzene ring and a five-membered triazole ring . The compound also contains a phenyl group (a benzene ring), and an ethenyl group (a carbon-carbon double bond), and a thioate group (a sulfur atom double-bonded to an oxygen atom and single-bonded to a carbon atom).


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzotriazole moiety itself is a bicyclic structure with aromatic properties .


Chemical Reactions Analysis

Benzotriazole can undergo a variety of reactions, including acting as a ligand in coordination chemistry and participating in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzotriazole is a stable, white-to-light tan solid .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and use. Benzotriazole is generally considered to be a low hazard compound .

Future Directions

The future directions for research on this compound would depend on its applications. Benzotriazole and its derivatives have been studied for their potential uses in a variety of fields, including medicine, agriculture, and industrial processes .

properties

IUPAC Name

methyl 2-(benzotriazol-1-yl)-2-ethenyl-N-phenylpent-4-enimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S/c1-4-15-20(5-2,19(25-3)21-16-11-7-6-8-12-16)24-18-14-10-9-13-17(18)22-23-24/h4-14H,1-2,15H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMJUQLHVRJYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC1=CC=CC=C1)C(CC=C)(C=C)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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